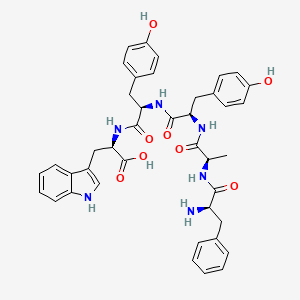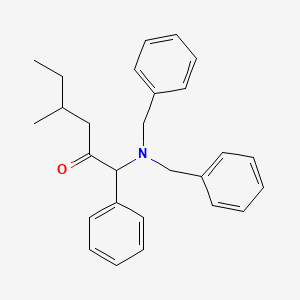![molecular formula C26H20S B12592351 1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene CAS No. 643768-08-5](/img/structure/B12592351.png)
1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene is a complex organic compound that belongs to the class of naphtho[2,3-C]thiophene derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The presence of the naphtho[2,3-C]thiophene core, along with the 4-methylphenyl groups, imparts specific electronic and photophysical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphtho[2,3-C]thiophene Core: This step involves the cyclization of appropriate precursors to form the naphtho[2,3-C]thiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its unique electronic properties.
Materials Science: The compound’s structural properties make it suitable for use in advanced materials with specific mechanical and electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s conjugated system allows for efficient charge transport and light absorption, making it effective in applications such as photovoltaics and organic electronics . The presence of the naphtho[2,3-C]thiophene core and 4-methylphenyl groups contributes to its unique electronic behavior, facilitating its role in various technological applications .
Comparación Con Compuestos Similares
Similar Compounds
- Naphtho[2,1-b:3,4-b′]bisthieno 3,2-bbenzothiophene : Another compound with a naphtho[2,3-C]thiophene core, used in organic electronics .
Naphtho[2,3-C]thiophene-4,9-dione: A related compound with similar structural features but different functional groups.
Uniqueness
1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene stands out due to the presence of 4-methylphenyl groups, which impart specific electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and photovoltaics, where precise control over electronic properties is crucial .
Propiedades
Número CAS |
643768-08-5 |
|---|---|
Fórmula molecular |
C26H20S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
1,3-bis(4-methylphenyl)benzo[f][2]benzothiole |
InChI |
InChI=1S/C26H20S/c1-17-7-11-19(12-8-17)25-23-15-21-5-3-4-6-22(21)16-24(23)26(27-25)20-13-9-18(2)10-14-20/h3-16H,1-2H3 |
Clave InChI |
XDBMDAIUTLPHJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(S2)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)

![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)

![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)



![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)
